Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate
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Overview
Description
Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate is a complex organic compound with a unique structure that includes multiple aromatic rings, azo groups, and sulphonate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate typically involves multiple steps, including the formation of azo bonds and sulphonation reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to azo coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of each reaction step. Advanced purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines.
Scientific Research Applications
Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which may interact with biological macromolecules such as proteins and DNA. The sulphonate group enhances the compound’s solubility and facilitates its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate: Similar in structure but may differ in the position of substituents or the nature of functional groups.
This compound: Another related compound with slight variations in the aromatic ring structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
72479-28-8 |
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Molecular Formula |
C22H14Cl3N4NaO5S |
Molecular Weight |
575.8 g/mol |
IUPAC Name |
sodium;4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C22H15Cl3N4O5S.Na/c1-12-21(22(30)29(28-12)18-11-14(35(31,32)33)7-8-15(18)24)27-26-17-10-13(23)6-9-20(17)34-19-5-3-2-4-16(19)25;/h2-11,21H,1H3,(H,31,32,33);/q;+1/p-1 |
InChI Key |
OCJDFNKUOCKZCE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3Cl)C4=C(C=CC(=C4)S(=O)(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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